N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
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Overview
Description
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that features both bromine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 2-iodobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and iodine compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
- 2-(2-(3-Bromobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties.
Properties
CAS No. |
767338-73-8 |
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Molecular Formula |
C16H13BrIN3O2 |
Molecular Weight |
486.10 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H13BrIN3O2/c17-12-5-3-4-11(8-12)9-20-21-15(22)10-19-16(23)13-6-1-2-7-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
DBEFSIMJFDLEGQ-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br)I |
Origin of Product |
United States |
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